molecular formula C22H17ClN4O2 B2431891 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-72-0

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2431891
CAS RN: 758700-72-0
M. Wt: 404.85
InChI Key: ILBCKAWDRDESGB-UHFFFAOYSA-N
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Description

This compound is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .


Synthesis Analysis

The synthesis of these types of compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Karami et al. reported a good procedure for the preparation of new pyrano [2,3- H ]coumarin derivatives from the reaction of 5,7-dihydroxy-4-substituted coumarins, malononitrile, and aromatic aldehydes in the presence of K2CO3 as a basic catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran ring, a pyridine ring, a nitrile group, and a chlorophenyl group. The presence of these functional groups makes it a key intermediate for subsequent transformations .

Scientific Research Applications

Anti-HIV Activity

The compound’s structure suggests potential interactions with HIV-related targets. Selvam et al. synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promising results against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Conclusion

The indole scaffold, present in our compound of interest, holds immense potential for drug discovery. Its diverse biological activities warrant further exploration, and researchers continue to synthesize novel indole derivatives for newer therapeutic possibilities. Keep an eye on this fascinating class of compounds as they contribute to the advancement of medicine! 🌟🔬

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with similar compounds , it is likely that this compound has a variety of molecular and cellular effects.

Action Environment

It is known that similar compounds should be kept away from alkaline materials, strong bases, strong acids, oxoacids, and epoxides , suggesting that these environmental factors could potentially influence the action of this compound.

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBCKAWDRDESGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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